

Oral Tebipenem Pivoxil Hydrobromide: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Tebipenem*

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An in-depth analysis of clinical trial data for the investigational oral carbapenem, **tebipenem** pivoxil hydrobromide, compared with intravenous alternatives for the treatment of complicated urinary tract infections and acute pyelonephritis.

This guide provides a comprehensive comparison of oral **tebipenem** pivoxil hydrobromide with intravenous (IV) carbapenems, specifically ertapenem and imipenem-cilastatin, based on data from pivotal Phase 3 clinical trials. The following sections present quantitative data in structured tables, detail the experimental protocols of the key studies, and visualize the workflow of these trials.

Performance Comparison: Tebipenem vs. Intravenous Carbapenems

Oral **tebipenem** has been evaluated in large-scale, randomized, double-blind clinical trials, demonstrating its non-inferiority to standard-of-care IV carbapenems in treating complicated urinary tract infections (cUTIs) and acute pyelonephritis (AP).

Efficacy Data

The primary measure of success in these trials was the overall response, a composite of clinical cure and microbiological eradication, at a test-of-cure visit.

Table 1: Comparison of Oral **Tebipenem** Pivoxil Hydrobromide and IV Ertapenem (ADAPT-PO Study)[1][2][3]

Endpoint (Test-of-Cure, Day 19±2)	Oral Tebipenem HBr (600 mg PO q8h)	IV Ertapenem (1 g IV q24h)	Treatment Difference (95% CI)
Overall Response	58.8% (264/449)	61.6% (258/419)	-3.3% (-9.7 to 3.2)
Clinical Cure	93.1%	93.6%	-0.6% (-4.0 to 2.8)

Table 2: Comparison of Oral **Tebipenem** Pivoxil Hydrobromide and IV Imipenem-Cilastatin (PIVOT-PO Study)[4][5][6][7]

Endpoint (Test-of-Cure Visit)	Oral Tebipenem HBr (600 mg PO q6h)	IV Imipenem-Cilastatin (500 mg IV q6h)	Adjusted Treatment Difference (95% CI)
Overall Response	58.5% (261/446)	60.2% (291/483)	-1.3% (-7.5 to 4.8)
Clinical Cure	93.5% (417/446)	95.2% (460/483)	-1.6% (-4.7 to 1.4)
Microbiological Response	60.3% (269/446)	61.3% (296/483)	-0.8% (-6.9 to 5.3)

Infections caused by antimicrobial-resistant Enterobacterales showed response rates consistent with the overall trial population in the PIVOT-PO study.[7] For instance, in patients with extended-spectrum beta-lactamase (ESBL)-positive Enterobacterales, the overall response rate was 52.2% for the oral **tebipenem** group and 56.8% for the imipenem-cilastatin group.[4][5]

Safety and Tolerability

The safety profiles of oral **tebipenem** were comparable to the intravenous comparators.

Table 3: Adverse Events in Oral **Tebipenem** vs. IV Ertapenem (ADAPT-PO Study)[2][8]

Adverse Event	Oral Tebipenem HBr	IV Ertapenem
Any Adverse Event	25.7%	25.6%
Most Common AEs	Mild diarrhea, headache	Mild diarrhea, headache

Table 4: Adverse Events in Oral **Tebipenem** vs. IV Imipenem-Cilastatin (PIVOT-PO Study)[4][5]

Adverse Event	Oral Tebipenem HBr	IV Imipenem-Cilastatin
Treatment-Emergent AE	27.9%	23.8%
Serious AE	3.4%	2.6%
Most Common AE	Diarrhea (8.1%)	Diarrhea (2.7%)

Experimental Protocols

The data presented is primarily from two pivotal Phase 3, randomized, double-blind, double-dummy, multicenter trials: ADAPT-PO and PIVOT-PO.

ADAPT-PO Study Protocol[1][2][9]

- Objective: To evaluate the efficacy and safety of oral **tebipenem** pivoxil hydrobromide versus intravenous ertapenem in hospitalized adult patients with cUTI or AP.
- Patient Population: 1372 hospitalized adults with a diagnosis of complicated UTI or acute pyelonephritis.[2][3]
- Randomization: Patients were randomized 1:1.
- Treatment Arms:
 - Oral **tebipenem** pivoxil hydrobromide (600 mg every 8 hours) plus an intravenous placebo.[2]
 - Intravenous ertapenem (1 g every 24 hours) plus an oral placebo.[2]
- Treatment Duration: 7 to 10 days, with an extension up to 14 days for patients with bacteremia.[2]
- Primary Endpoint: Overall response (a composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 19 ± 2 days) in the microbiological intent-to-treat (micro-ITT) population.[1][2]

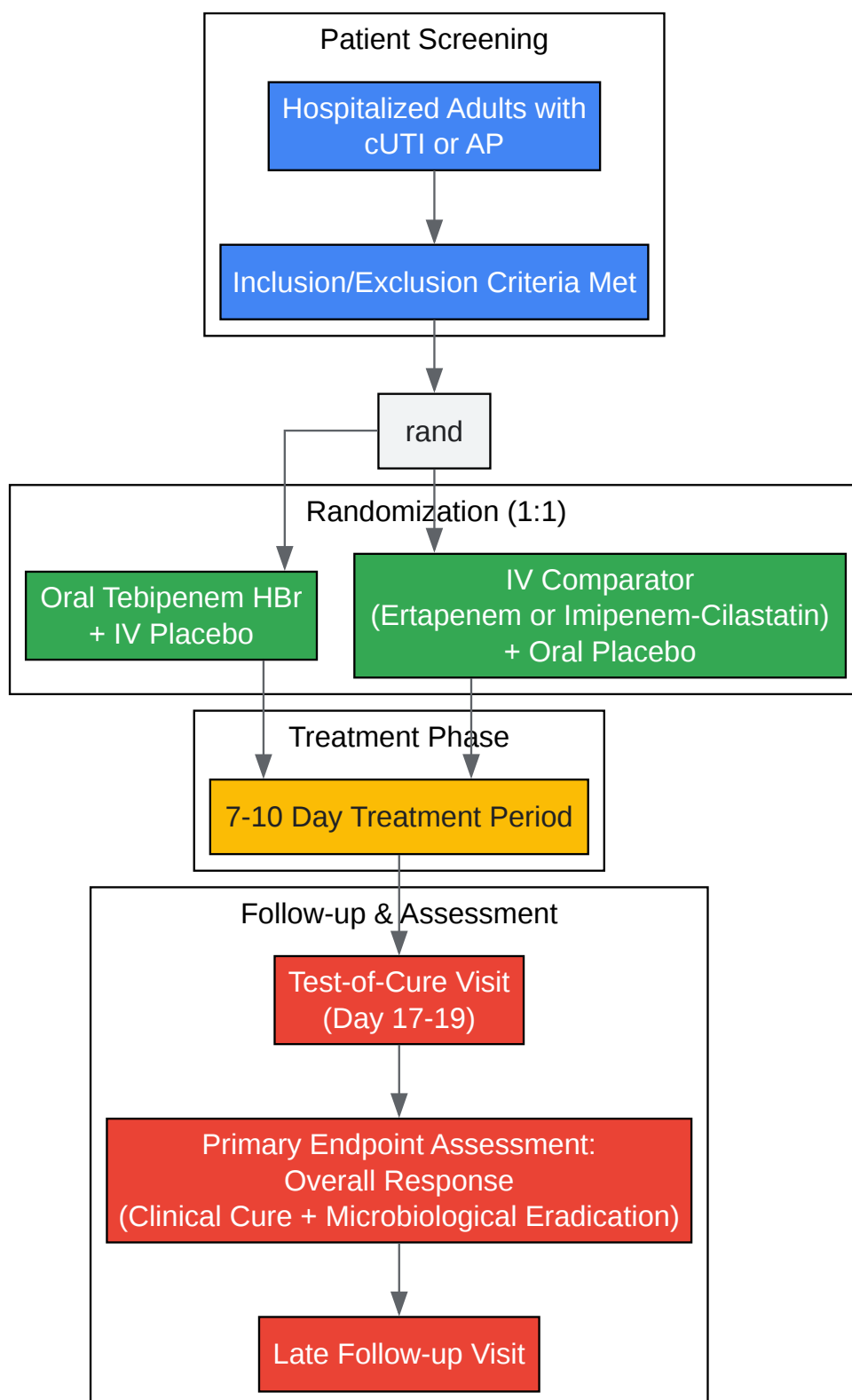
- Non-inferiority Margin: 12.5%.[\[2\]](#)

PIVOT-PO Study Protocol[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[10\]](#)

- Objective: To assess the efficacy and safety of oral **tebipenem** pivoxil hydrobromide compared to intravenous imipenem-cilastatin in hospitalized adult patients with cUTI, including pyelonephritis.[\[9\]](#)
- Patient Population: 1690 hospitalized adult patients with cUTI or AP.[\[5\]](#)[\[10\]](#) The average age of patients in the micro-ITT population was 64.4 years, and 57.8% were female.[\[5\]](#)
- Randomization: Patients were randomized 1:1.
- Treatment Arms:
 - Oral **tebipenem** pivoxil hydrobromide (600 mg every 6 hours) plus an intravenous saline placebo.[\[4\]](#)[\[5\]](#)
 - Intravenous imipenem-cilastatin (500 mg every 6 hours) plus an oral placebo.[\[4\]](#)[\[5\]](#)
- Treatment Duration: 7 to 10 days.[\[5\]](#)
- Primary Endpoint: Overall response (composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 17) in the micro-ITT population.[\[4\]](#)[\[5\]](#)
- Non-inferiority Margin: 10%.[\[6\]](#)

Visualized Experimental Workflow

The following diagram illustrates the general workflow of the Phase 3 clinical trials for oral **tebipenem**.

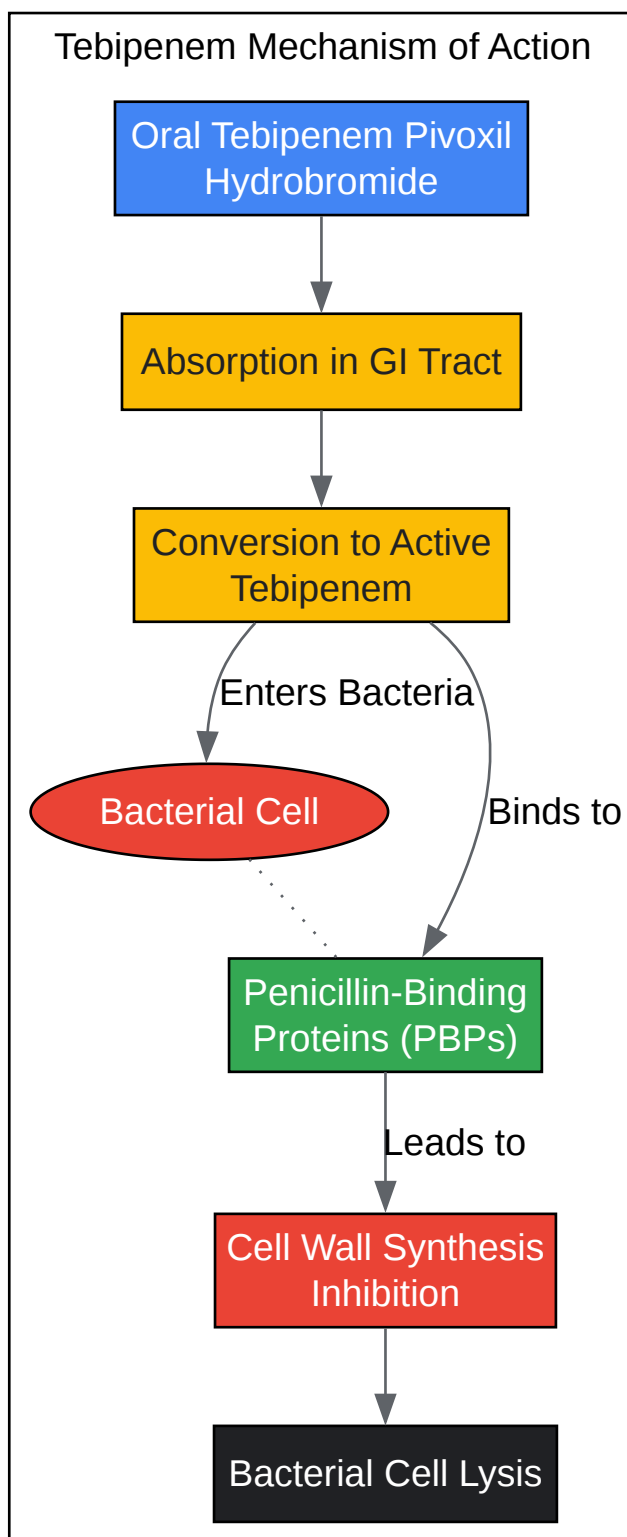


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Caption: Workflow of the Phase 3 trials for oral **tebipenem**.

Mechanism of Action

Tebipenem is a carbapenem antibiotic. Its mechanism of action involves interfering with the cell wall synthesis of bacteria, which ultimately leads to bacterial cell death.^[11] What makes **tebipenem** pivoxil hydrobromide notable is its oral bioavailability, a characteristic not shared by most other carbapenems, which typically require intravenous administration.^[12]^[11]



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Caption: Mechanism of action of oral **tebipenem**.

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